N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Description
This compound is a complex heterocyclic molecule featuring a benzodioxole moiety, a quinazolinone core, and a 3-methoxypropyl carbamoyl-sulfanyl substituent. The benzodioxole group (a methylenedioxy bridge) is associated with enhanced metabolic stability and bioavailability in pharmaceuticals, while the quinazolinone scaffold is known for kinase inhibition and anticancer properties . The 3-methoxypropyl carbamoyl-sulfanyl side chain may influence solubility and target binding efficiency.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O8S/c1-35-9-3-7-28-25(33)14-40-27-30-19-12-23-22(38-16-39-23)11-18(19)26(34)31(27)8-2-4-24(32)29-13-17-5-6-20-21(10-17)37-15-36-20/h5-6,10-12H,2-4,7-9,13-16H2,1H3,(H,28,33)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEVTALNMKRZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a quinazoline derivative, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 549.58 g/mol. It is characterized by several functional groups that contribute to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C28H24N3O6S |
| Molecular Weight | 549.58 g/mol |
| LogP | 4.4243 |
| Polar Surface Area | 84.452 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research has indicated that compounds containing the quinazoline structure often exhibit significant anticancer activity. The specific compound under review has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated that derivatives of quinazoline can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting key signaling pathways involved in cell proliferation .
The proposed mechanism of action for this compound involves the inhibition of specific kinases that play crucial roles in cancer cell survival and proliferation. Notably, it may interact with glycogen synthase kinase 3 beta (GSK3B), which is implicated in various cellular processes including apoptosis and metabolism regulation . This interaction could lead to the modulation of beta-catenin levels, thereby affecting Wnt signaling pathways critical for cancer progression.
Anti-inflammatory Effects
In addition to its anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory mediators such as prostaglandins . This dual action could make it a candidate for treating inflammatory diseases alongside cancer.
Case Studies
- In Vitro Studies : A study conducted on various human cancer cell lines (e.g., breast, prostate) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
- Animal Models : In vivo studies using xenograft models demonstrated significant tumor regression when treated with the compound compared to control groups. The mechanism was attributed to its ability to inhibit angiogenesis and induce apoptosis .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activities that are significant in drug development. Its components indicate possible interactions with various biological targets:
Antimicrobial Activity
Quinazolinone derivatives have been noted for their antimicrobial properties. Research indicates that similar compounds exhibit significant inhibition against bacterial strains and fungi. For instance, studies on quinazolinone derivatives have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans .
| Compound | Activity Type | Tested Pathogens | Results |
|---|---|---|---|
| Quinazolinone Derivative | Antimicrobial | S. aureus, C. albicans | High inhibition rates observed |
Anticancer Potential
Compounds with similar structural motifs have been investigated for their anticancer properties. The inhibition of EGFR (Epidermal Growth Factor Receptor) is a key mechanism for many anticancer agents. Quinazolinone derivatives have been shown to effectively inhibit cell proliferation in various cancer cell lines .
| Compound | Cancer Type | Mechanism of Action | Results |
|---|---|---|---|
| Quinazolinone Derivative | Breast Cancer | EGFR Inhibition | Significant reduction in cell viability |
Enzyme Inhibition Studies
The compound has potential as an enzyme inhibitor, which can be crucial for treating diseases such as diabetes and Alzheimer's disease:
α-Glucosidase Inhibition
Research has indicated that derivatives similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(sulfanyl)-8-oxoquinazolin] can inhibit α-glucosidase activity, which is essential for managing type 2 diabetes mellitus .
| Compound | Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|---|
| Sulfonamide Derivative | α-Glucosidase | Competitive | 15 µM |
Acetylcholinesterase Inhibition
The compound may also serve as an acetylcholinesterase inhibitor, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Synthesis and Structural Analysis
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(sulfanyl)-8-oxoquinazolin] typically involves multi-step organic reactions that allow for the incorporation of various functional groups that enhance biological activity.
Synthetic Routes
The synthetic pathways often involve the following steps:
- Formation of the benzodioxole moiety.
- Introduction of the quinazoline scaffold.
- Functionalization with sulfanyl and carbamoyl groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Activity
Key structural analogues include compounds with benzodioxole, quinazolinone, or sulfanyl-carbamoyl motifs:
- Benzodioxole vs. Benzimidazole : The target compound’s benzodioxole group shares metabolic stability with benzimidazole derivatives (e.g., 3ae/3af), but the latter’s sulfinyl group confers proton pump inhibition, unlike the target’s sulfanyl linkage .
- Quinazolinone vs. Triterpenoids: OA and HG (triterpenoids) exhibit anti-inflammatory activity via NF-κB inhibition, while quinazolinones typically target kinases like EGFR. Structural similarity in core rigidity may explain overlapping anticancer mechanisms .
Mechanism of Action (MOA) Similarities
Park et al. (2023) demonstrated that compounds with similar scaffolds (e.g., OA and HG) share MOAs, whereas structurally distinct compounds (e.g., GA) diverge . For the target compound:
- The quinazolinone core likely facilitates ATP-binding pocket interactions in kinases, akin to FDA-approved inhibitors like Gefitinib.
- The 3-methoxypropyl carbamoyl-sulfanyl group may enhance solubility and membrane permeability compared to simpler alkyl chains .
Computational Predictions and Limitations
- QSAR Models : The compound’s complexity challenges QSAR accuracy, as models require structurally homogeneous datasets. Substituting the dioxoloquinazolin core with simpler scaffolds (e.g., benzimidazole) reduces predictive reliability .
- Gene Expression Correlation : Evidence suggests a 20% likelihood that structurally similar compounds (Tanimoto coefficient >0.85) share gene expression profiles, highlighting context-dependent biological outcomes .
Key Research Findings
| Parameter | Target Compound | OA/HG (Triterpenoids) | Benzimidazole Derivatives |
|---|---|---|---|
| Core Scaffold | Quinazolinone-benzodioxole hybrid | Triterpenoid | Benzimidazole-sulfinyl |
| Bioactivity | Kinase inhibition (predicted) | Anti-inflammatory | Proton pump inhibition |
| Solubility | Moderate (3-methoxypropyl chain) | Low | High (sulfinyl group) |
| Toxicity Risk | Embryotoxicity (quinazolinone class) | Hepatotoxicity (GA) | Low (clinical use established) |
| Structural Uniqueness | High (complex hybrid scaffold) | Moderate (common triterpenes) | Moderate (modified antiulcer drugs) |
Discussion of Contradictions and Nuances
- MOA Consistency : While OA/HG and the target compound share scaffold-driven activity, GA’s divergent MOA underscores the role of functional groups over core similarity .
- Biological Context: The 20% gene expression correlation threshold emphasizes that structural similarity alone cannot guarantee identical outcomes, necessitating empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
